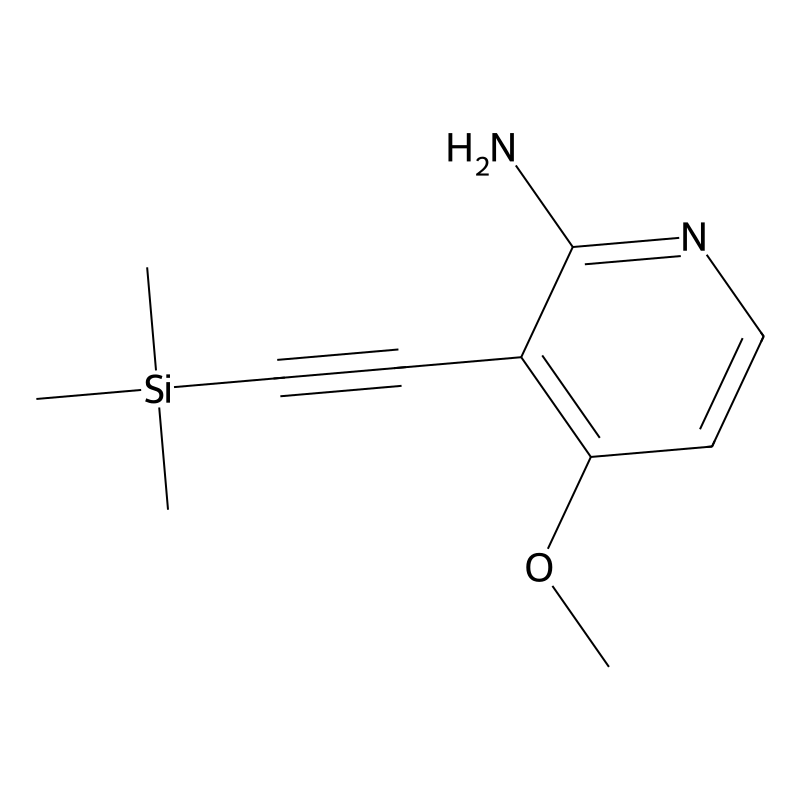

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a pyridine derivative characterized by a methoxy group at the 4-position and a trimethylsilyl ethynyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 220.34 g/mol. The compound is notable for its unique structural features, which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Alkyne Reactions: The ethynyl group can undergo reactions such as hydrolysis or coupling reactions, making it useful in synthetic organic chemistry.

- Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions, revealing functional groups for further functionalization .

Several methods have been reported for synthesizing 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine:

- Sonogashira Coupling: This method involves the coupling of an appropriate aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base.

- N-Alkylation: The introduction of the trimethylsilyl ethynyl group can be achieved through N-alkylation of pyridin-2-amine with trimethylsilylacetylene.

- Direct Methoxylation: The methoxy group can be introduced via methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions .

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several potential applications:

- Pharmaceutical Development: Its unique structure may contribute to the development of new drugs, particularly in targeting specific diseases.

- Material Science: The compound's properties make it suitable for use in creating advanced materials, such as sensors or conductive polymers.

- Research Chemical: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research .

Interaction studies involving 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine are essential for understanding its behavior in biological systems. Potential interactions include:

- Protein Binding: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and pharmacodynamics.

- Receptor Interactions: Studies may assess how it interacts with specific receptors, which could elucidate its mechanism of action in biological systems.

While detailed studies are sparse, ongoing research into similar compounds may shed light on its interactions and effects .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-pyridin-2-amine | Lacks ethynyl group | Simpler structure, less reactivity |

| 3-(Trimethylsilyl)ethynylpyridin-2-amine | Ethynyl group at a different position | Different electronic properties |

| 4-Ethoxy-pyridin-2-amine | Ethoxy instead of methoxy | Potentially different solubility behavior |

| 4-Methoxy-N,N-dimethylpyridin-2-amines | Contains dimethyl amine | Increased lipophilicity |

The uniqueness of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine lies in its combination of both the methoxy and trimethylsilyl ethynyl groups, which may enhance its reactivity and biological activity compared to other similar compounds .